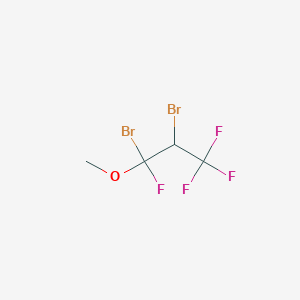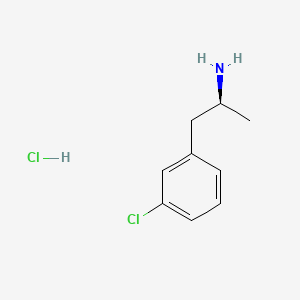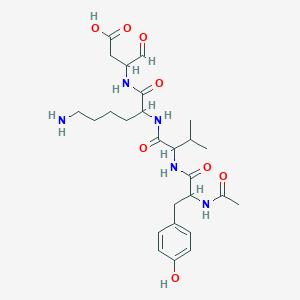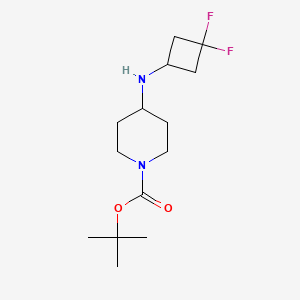
1,2-Dibromo-1,3,3,3-tetrafluoro-1-methoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is a halogenated organic compound with the molecular formula C4H4Br2F4O. This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial and research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether can be synthesized through the halogenation of 1,3,3,3-tetrafluoropropyl methyl ether. The process typically involves the addition of bromine to the double bond of the precursor compound under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,3,3,3-tetrafluoropropyl methyl ether by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of hydroxylated derivatives.
Reduction: Formation of 1,3,3,3-tetrafluoropropyl methyl ether.
Oxidation: Formation of alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is utilized in various scientific research fields:
Biology: Investigated for its potential use in biochemical assays and as a labeling agent due to its halogen content.
Industry: Employed as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-dibromo-1,3,3,3-tetrafluoropropyl methyl ether involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromo-3,3,3-trifluoropropane: Similar in structure but lacks the methyl ether group.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains a benzene ring instead of a propyl chain.
1,3-Dibromotetrafluorobenzene: Another halogenated benzene derivative with similar reactivity.
Uniqueness
1,2-Dibromo-1,3,3,3-tetrafluoropropyl methyl ether is unique due to the presence of both bromine and fluorine atoms along with a methyl ether group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
885276-42-6 |
|---|---|
Molekularformel |
C4H4Br2F4O |
Molekulargewicht |
303.88 g/mol |
IUPAC-Name |
1,2-dibromo-1,3,3,3-tetrafluoro-1-methoxypropane |
InChI |
InChI=1S/C4H4Br2F4O/c1-11-3(6,7)2(5)4(8,9)10/h2H,1H3 |
InChI-Schlüssel |
PUPKPTWIRXQRGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C(F)(F)F)Br)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15092112.png)
![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)






![1-(4'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B15092174.png)



![Propan-2-yl 2-[[[5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B15092185.png)
